3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 60931-34-2
VCID: VC17317760
InChI: InChI=1S/C11H11BrN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11BrN2O3
Molecular Weight: 299.12 g/mol

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one

CAS No.: 60931-34-2

Cat. No.: VC17317760

Molecular Formula: C11H11BrN2O3

Molecular Weight: 299.12 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one - 60931-34-2

Specification

CAS No. 60931-34-2
Molecular Formula C11H11BrN2O3
Molecular Weight 299.12 g/mol
IUPAC Name 3-(2-bromophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one
Standard InChI InChI=1S/C11H11BrN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3
Standard InChI Key APVIYZQCASCWLW-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Br

Introduction

Synthesis of Oxadiazoles

Oxadiazoles are typically synthesized through the condensation of hydrazides with aldehydes or ketones, followed by cyclization. This process can be facilitated by various reagents and conditions, such as refluxing in acetic anhydride or using microwave-assisted synthesis . For 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one, the synthesis would likely involve a similar approach, starting with a hydrazide derivative and incorporating the 2-bromophenyl and propan-2-yl groups.

Biological Activities of Oxadiazoles

Oxadiazoles have been explored for various biological activities, including:

  • Anti-inflammatory: Some oxadiazoles have shown potential as anti-inflammatory agents, acting on enzymes like cyclooxygenase (COX) .

  • Antimicrobial: These compounds have demonstrated activity against bacteria and fungi, making them candidates for antimicrobial therapies .

  • Anticancer: Certain oxadiazoles have been investigated for their anticancer properties, often targeting specific cellular pathways .

Data Tables

Given the lack of specific data on 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one, we can only provide general information on oxadiazoles. Here is a table summarizing some general properties and biological activities of oxadiazoles:

Property/ActivityDescription
Chemical StructureHeterocyclic ring with oxygen and nitrogen atoms.
SynthesisTypically involves condensation and cyclization reactions.
Anti-inflammatoryPotential activity against COX enzymes.
AntimicrobialActivity against bacteria and fungi.
AnticancerTargets specific cellular pathways.

Future Research Directions

Future research should focus on synthesizing 3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one using established oxadiazole synthesis methods and evaluating its biological activities through in vitro and in vivo studies. Additionally, computational models like molecular docking could provide insights into its potential interactions with biological targets.

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